molecular formula C19H19N5O2 B5455587 7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5455587
M. Wt: 349.4 g/mol
InChI Key: TUZWPKVLOXMWCF-UHFFFAOYSA-N
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Description

7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves several steps. Typically, the synthetic route includes the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the 4-methoxyphenyl and ethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. .

Scientific Research Applications

7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 7-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one include other pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

11-[2-(4-methoxyphenyl)ethyl]-4,8-dimethyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-12-17-16(24-19(20-12)21-13(2)22-24)9-11-23(18(17)25)10-8-14-4-6-15(26-3)7-5-14/h4-7,9,11H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZWPKVLOXMWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)CCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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